tert-Butyl ((6-chloropyridin-2-yl)methyl)carbamate (CAS 1640995-60-3) vs. tert-Butyl (6-chloropyridin-2-yl)carbamate (CAS 159603-71-1): Impact of Methylene Spacer on Lipophilicity and Predicted ADME
The presence of a methylene spacer between the pyridine ring and the Boc-protected nitrogen in tert-butyl ((6-chloropyridin-2-yl)methyl)carbamate (1640995-60-3) significantly alters its lipophilicity compared to the direct-linked analog tert-butyl (6-chloropyridin-2-yl)carbamate (159603-71-1). This is reflected in a lower computed XLogP3-AA value of 2.4 for the target compound [1] versus 2.7 for the direct-linked analog [2]. This difference in lipophilicity is a key driver for predicted ADME properties. For example, the target compound is predicted to be a CYP1A2 and CYP2C19 inhibitor ('Yes'), while the analog is predicted to be a CYP2C19 inhibitor only ('Yes') . Such distinctions are critical for selecting appropriate building blocks in lead optimization to manage potential drug-drug interaction liabilities.
| Evidence Dimension | Computed Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.4 |
| Comparator Or Baseline | tert-Butyl (6-chloropyridin-2-yl)carbamate (CAS 159603-71-1): XLogP3-AA = 2.7 |
| Quantified Difference | Δ = -0.3 units (lower lipophilicity for target compound) |
| Conditions | Computed by XLogP3 3.0 as reported in PubChem (2025.09.15 release) |
Why This Matters
Lower lipophilicity often correlates with improved solubility and reduced off-target binding, which is a critical consideration for hit-to-lead campaigns and for ensuring reliable in vitro assay performance.
- [1] PubChem. (2025). tert-Butyl ((6-chloropyridin-2-yl)methyl)carbamate. PubChem CID 72710293. National Center for Biotechnology Information. View Source
- [2] PubChem. (2025). tert-butyl N-(6-chloropyridin-2-yl)carbamate. PubChem CID 11253185. National Center for Biotechnology Information. View Source
